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Compound of Interest

Compound Name: 6'-Methoxy Olsalazine

Cat. No.: B1153709

Get Quote

Part 1: Chemical Identity & Structural Rationale[1]
Chemical Definition
6'-Methoxy Olsalazine (also known as Olsalazine EP Impurity A) is the mono-methyl ether

derivative of Olsalazine. Structurally, it consists of two benzoic acid moieties linked by an azo

bond, where one ring retains the phenolic hydroxyl group (essential for 5-ASA activity) and the

other possesses a methoxy (-OCH₃) group at the equivalent position.

IUPAC Name: 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic acid

Molecular Formula: C₁₅H₁₂N₂O₆[1]

Molecular Weight: 316.27 g/mol [1][2]

Role: Pharmaceutical Impurity / SAR Probe

Structural Significance (SAR)
The conversion of the phenolic hydroxyl to a methoxy group fundamentally alters the

molecule's physicochemical profile:
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Hydrogen Bonding: The loss of one H-bond donor reduces the molecule's polarity and its

ability to chelate metals or interact with specific receptor pockets (e.g., DNMT1 active sites).

Lipophilicity: The methoxy group increases lipophilicity (LogP), potentially altering passive

absorption in the small intestine before colonic delivery.

Electronic Effects: The methoxy group is an electron-donating group (EDG) similar to

hydroxyl but lacks the acidic proton, which may influence the redox potential of the central

azo bond—the critical "trigger" for drug release.

Part 2: Bioactivity & Mechanism of Action[4]
Direct therapeutic literature on 6'-Methoxy Olsalazine is sparse, as it is primarily characterized

as an impurity. However, its bioactivity can be rigorously extrapolated from the parent

compound's dual mechanisms: Pro-drug Activation and Direct Molecular Inhibition.

Mechanism 1: Colonic Azo-Reduction (The Prodrug
Pathway)
Olsalazine's primary efficacy stems from bacterial azoreductases cleaving the azo bond to

release two molecules of 5-Aminosalicylic Acid (5-ASA) (Mesalamine).

Olsalazine Fate: Yields 2 × 5-ASA (Active anti-inflammatory).

6'-Methoxy Olsalazine Fate: Yields 1 × 5-ASA + 1 × 5-Amino-2-methoxybenzoic Acid

(AMBA).

Bioactivity Implication: The therapeutic payload is halved. The AMBA metabolite is

structurally related to salicylate but lacks the free phenol required for potent COX inhibition

or ROS scavenging, likely rendering it less active or inactive for IBD remission.

Mechanism 2: Direct Molecular Targeting (STAT3 &
DNMT1)
Recent research highlights Olsalazine's ability to inhibit STAT3 signaling and DNA

Methyltransferase 1 (DNMT1) in cancer models, independent of azo cleavage.
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STAT3 Inhibition: Olsalazine binds to the SH2 domain of STAT3, preventing dimerization.

The hydroxyl groups are often critical for anchoring the molecule via hydrogen bonds.

Hypothesis: 6'-Methoxy Olsalazine likely exhibits reduced affinity for STAT3 due to the

steric bulk of the methyl group and loss of a key H-bond donor.

DNMT1 Inhibition: Studies on Olsalazine analogs (e.g., SW155246) suggest that masking

the hydroxyl group (methylation) can abolish DNMT1 inhibitory activity.[3][4]

Conclusion: 6'-Methoxy Olsalazine serves as a crucial negative control or low-potency

analog in these assays, helping to validate the pharmacophore requirements of the parent

drug.

Part 3: Experimental Protocols
To validate the bioactivity of 6'-Methoxy Olsalazine, the following self-validating protocols are

recommended.

Protocol A: In Vitro Bacterial Azo-Reduction Assay
Objective: Determine if the methoxy modification hinders the enzymatic cleavage required for

drug activation.

Preparation:

Prepare a 10 mM stock of 6'-Methoxy Olsalazine in DMSO.

Isolate fresh rat cecal contents (source of azoreductase) and suspend in anaerobic

phosphate buffer (pH 7.4).

Incubation:

Mix substrate (100 µM final) with cecal suspension under N₂ atmosphere (anaerobic

conditions are critical).

Incubate at 37°C.

Sampling:
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Aliquot samples at t = 0, 15, 30, 60, and 120 min.

Quench immediately with ice-cold acetonitrile to precipitate proteins.

Analysis (HPLC-UV):

Column: C18 Reverse Phase.

Mobile Phase: Gradient 0.1% Formic Acid / Acetonitrile.

Detection: Monitor disappearance of parent (360 nm) and appearance of 5-ASA (300 nm)

and AMBA.

Validation: Use Olsalazine as a positive control (100% cleavage reference).

Protocol B: STAT3 Phosphorylation Inhibition (Western
Blot)
Objective: Assess direct anti-proliferative signaling potential.

Cell Line: HCT116 (Colorectal cancer) or MCF-7.

Treatment:

Seed cells at 5 × 10⁵ cells/well.

Starve cells (serum-free) for 12h.

Treat with 6'-Methoxy Olsalazine (0, 10, 50, 100 µM) for 4h.

Stimulate with IL-6 (25 ng/mL) for 30 min to induce p-STAT3.

Lysis & Blotting:

Lyse in RIPA buffer with phosphatase inhibitors.

Run SDS-PAGE and transfer to PVDF.

Primary Antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3.
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Quantification:

Calculate the ratio of p-STAT3/Total STAT3. A reduction indicates retention of bioactivity.

Part 4: Visualization & Data
Comparative Metabolism Pathway
The following diagram illustrates the divergent metabolic fates of Olsalazine and its 6'-Methoxy

derivative.
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Caption: Divergent metabolic pathways of Olsalazine vs. 6'-Methoxy Olsalazine mediated by

bacterial azoreductase.

Experimental Workflow for Bioactivity Assessment
A logical flow for evaluating the impurity's impact on drug safety and efficacy.
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Caption: Step-by-step experimental workflow for characterizing the bioactivity of 6'-Methoxy
Olsalazine.
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Part 5: Summary Data Table

Property Olsalazine (Parent)
6'-Methoxy
Olsalazine
(Impurity)

Impact on
Bioactivity

Molecular Structure
Bis-hydroxy

(Symmetric)

Mono-methoxy

(Asymmetric)

Loss of symmetry;

altered crystal

packing.

H-Bond Donors 4 (2 COOH, 2 OH) 3 (2 COOH, 1 OH)

Reduced receptor

binding affinity (e.g.,

STAT3).

Lipophilicity (LogP) ~1.8 ~2.1 (Predicted)

Slightly increased;

may alter membrane

permeability.

Azo Cleavage Product 2 mol 5-ASA
1 mol 5-ASA + 1 mol

AMBA

50% reduction in

therapeutic 5-ASA

yield.

Primary Indication Ulcerative Colitis None (Impurity)
Analyzed for

toxicity/interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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